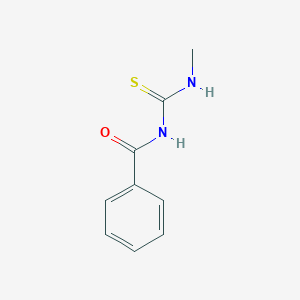
N-(methylcarbamothioyl)benzamide
Description
N-(Methylcarbamothioyl)benzamide is a thiourea derivative characterized by a benzamide backbone substituted with a methylcarbamothioyl group. Its structure combines a benzoyl moiety with a thiourea functional group, enabling diverse pharmacological interactions.
Key advancements include its conversion into metal complexes (e.g., with Fe³⁺), which enhance absorption, distribution, and bioactivity. For example, the Bis-(4-(tert-butyl)-N-(methylcarbamothioyl)benzamide)-Iron (III) complex demonstrated improved binding affinity (ΔG = −8.52 kcal/mol; Ki = 568.55 nM) compared to the parent compound, highlighting the role of metal coordination in pharmacological optimization .
Propriétés
IUPAC Name |
N-(methylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-10-9(13)11-8(12)7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGRIBYZZQKGPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937003 | |
| Record name | N-[(Methylimino)(sulfanyl)methyl]benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16486-25-2 | |
| Record name | Urea, 1-benzoyl-3-methyl-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016486252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(Methylimino)(sulfanyl)methyl]benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparaison Avec Des Composés Similaires
Substituent Variations
- N-{[(4-Nitrophenyl)amino]methyl}benzamide (): Features a nitro group on the phenyl ring and an aminomethyl linker. However, dibenzamidomethylation side products may reduce synthetic yield compared to N-(methylcarbamothioyl)benzamide .
4-Decyl-N-(methylcarbamothioyl)benzamide ():
Incorporates a long alkyl chain (decyl), improving lipophilicity and membrane permeability. This modification enhances SIRT1 inhibition, a target for anticancer therapy, outperforming the parent compound in molecular docking studies .N-(3-Trifluoromethoxybenzylcarbamothioyl)benzamide ():
The trifluoromethoxy group increases metabolic stability and bioavailability. Such halogenated derivatives often exhibit stronger receptor binding due to hydrophobic and electronegative effects .
Metal Complexes
- Bis-(4-(tert-butyl)-N-(methylcarbamothioyl)benzamide)-Iron (III):
Exhibits a 1:2 metal-to-ligand ratio, with UV-Vis λmax at 260 nm and Fe–O vibrational peaks at 478.2 cm⁻¹ (IR). The tert-butyl group enhances steric bulk, stabilizing the complex and improving anticancer activity (IC₅₀ = 111 µg/mL for parent vs. ΔG = −8.52 kcal/mol for complex) .
Pharmacokinetic and Pharmacodynamic Profiles
Absorption and Distribution
This compound Fe³⁺ Complex:
Bioactivity
Anticancer Activity:
Spectral and Computational Data
UV-Vis Spectroscopy:
Molecular Docking:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



